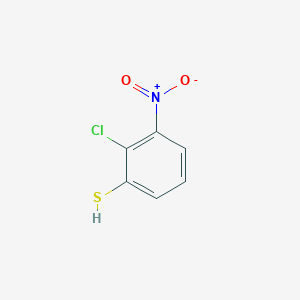
2-Chloro-3-nitrobenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-nitrobenzene-1-thiol is an aromatic compound with a benzene ring substituted with a chlorine atom, a nitro group, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 2-chlorobenzenethiol to introduce the nitro group at the meta position relative to the thiol group. This can be achieved using concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (chlorine and nitro) that influence the reactivity of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of the nitro group can activate the aromatic ring towards nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Reduction of Nitro Group: 2-Chloro-3-aminobenzene-1-thiol.
Substitution Reactions: Products depend on the nucleophile used, such as 2-chloro-3-nitrobenzene-1-amine when using an amine nucleophile.
Applications De Recherche Scientifique
2-Chloro-3-nitrobenzene-1-thiol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-nitrobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrobenzene-1-thiol
- 2-Chloro-3-nitrobenzene-1-amine
- 2-Chloro-3-nitrobenzene-1-methanol
Uniqueness
2-Chloro-3-nitrobenzene-1-thiol is unique due to the presence of both a thiol and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C6H4ClNO2S |
|---|---|
Poids moléculaire |
189.62 g/mol |
Nom IUPAC |
2-chloro-3-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H |
Clé InChI |
PCMIOFZRWHQJRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)


![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)



![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)




